Product packaging for Methyl (3-hydroxyphenyl)carbamate(Cat. No.:CAS No. 13683-89-1)

Methyl (3-hydroxyphenyl)carbamate

Cat. No.: B082264
CAS No.: 13683-89-1
M. Wt: 167.16 g/mol
InChI Key: FFQQCJGNKKIRMD-UHFFFAOYSA-N
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Description

Contextualization within Carbamate (B1207046) Chemistry Research

Carbamates are a class of organic compounds derived from carbamic acid. wikipedia.org The core structure of a carbamate consists of a carbonyl group flanked by an ether and an amine linkage. This unique "amide-ester" hybrid structure imparts chemical stability and the capacity for diverse molecular interactions. nih.govacs.org Carbamate derivatives have garnered significant attention in recent years due to their chemical and proteolytic stability, their ability to penetrate cell membranes, and their structural similarity to peptide bonds. nih.govresearchgate.net These properties have led to their widespread investigation and use in various fields, including medicinal chemistry and materials science. nih.govacs.org

Methyl (3-hydroxyphenyl)carbamate, with its characteristic carbamate ester group attached to a hydroxylated phenyl ring, is situated within this extensive field of research. Its structure offers potential for further chemical modification and study. The compound is recognized as an environmental transformation product of the herbicide phenmedipham (B1680312). nih.gov

Interactive Table: Chemical Properties of this compound

PropertyValueSource
Molecular Formula C8H9NO3 nih.govscbt.com
Molar Mass 167.16 g/mol nih.govscbt.comwikipedia.org
IUPAC Name methyl N-(3-hydroxyphenyl)carbamate nih.gov
CAS Number 13683-89-1 nih.govscbt.com

Historical Perspectives on Related Carbamate Derivatives in Academic Inquiry

The scientific exploration of carbamates dates back to the 19th century. A pivotal moment in carbamate research was the isolation of physostigmine, a methyl carbamate ester, from Calabar beans in 1864. nih.gov This discovery initiated the investigation of carbamates for potential therapeutic applications. nih.gov

The 20th century saw a significant expansion in carbamate research, particularly in the development of pesticides. nih.govnih.gov Carbamate insecticides, which are derivatives of N-methyl carbamic acid, became a major focus of study due to their mechanism of action as acetylcholinesterase inhibitors. nih.govnih.gov The development of various synthetic methodologies, such as the reaction of amines with chloroformates and the Curtius rearrangement, further propelled the academic and industrial interest in this class of compounds. wikipedia.orgnih.gov

The synthesis of carbamate esters has been a subject of continuous research, with various methods being developed over the years. Traditional methods include the Hofmann rearrangement of amides, the Curtius rearrangement of acyl azides, and the reaction of alcohols with isocyanates. nih.gov More recent methodologies have focused on developing safer and more efficient synthetic routes, such as the use of activated mixed carbonates and palladium-catalyzed reactions. nih.govnih.govmdpi.com These advancements have broadened the accessibility and application of a wide range of carbamate derivatives, including those with specific substitutions like this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO3 B082264 Methyl (3-hydroxyphenyl)carbamate CAS No. 13683-89-1

Properties

IUPAC Name

methyl N-(3-hydroxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-8(11)9-6-3-2-4-7(10)5-6/h2-5,10H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQQCJGNKKIRMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60159967
Record name Carbamic acid, (3-hydroxyphenyl)-, methyl ester (9CI)
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Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13683-89-1
Record name Methyl N-(3-hydroxyphenyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13683-89-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbanilic acid, m-hydroxy-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013683891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, (3-hydroxyphenyl)-, methyl ester (9CI)
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Record name Methyl (3-hydroxyphenyl)-carbamate
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Synthetic Methodologies and Chemical Transformations of Methyl 3 Hydroxyphenyl Carbamate

Direct Synthetic Routes to Methyl (3-hydroxyphenyl)carbamate

The direct synthesis of this compound can be approached through several standard organic chemistry reactions. The key starting material for these syntheses is typically 3-aminophenol (B1664112), which contains both a nucleophilic amino group and a phenolic hydroxyl group. wikipedia.orgnih.gov The relative reactivity of these two groups is a critical consideration in designing a selective synthesis.

Esterification Approaches

While less common for the direct synthesis of carbamates from aminophenols, esterification principles can be applied if starting from the corresponding carboxylic acid. This route would involve the formation of this compound from 3-hydroxycarbanilic acid (N-(3-hydroxyphenyl)carbamic acid) and methanol.

The classic method for such a transformation is the Fischer-Speier esterification. masterorganicchemistry.comchemguide.co.uk This acid-catalyzed reaction involves protonating the carbonyl oxygen of the carboxylic acid to enhance its electrophilicity, followed by nucleophilic attack from the alcohol (methanol). byjus.comlibretexts.org The reaction is driven to completion, often by using the alcohol as the solvent and removing the water that is formed as a byproduct. chemguide.co.uk

Reaction Scheme:

3-Hydroxycarbanilic acid + Methanol ⇌ this compound + Water (Catalyst: Strong acid, e.g., H₂SO₄)

Carbamide Formation Reactions

The more direct and common methods for synthesizing this compound involve forming the carbamate (B1207046) linkage directly. This is typically achieved by reacting 3-aminophenol with a suitable methylating carbonyl source.

A primary method is the reaction of 3-aminophenol with methyl chloroformate. In this reaction, the amino group of 3-aminophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl chloroformate. The amine is significantly more nucleophilic than the phenol (B47542), especially under neutral or slightly basic conditions, ensuring selective N-acylation to form the carbamate rather than O-acylation which would result in a carbonate. The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. google.com

Another viable route involves the generation of an isocyanate intermediate. 3-aminophenol can be converted to 3-hydroxyphenyl isocyanate, which is then reacted with methanol. The alcohol's oxygen atom attacks the highly electrophilic central carbon of the isocyanate group to yield the desired carbamate. nih.gov This two-step process avoids the use of phosgene (B1210022) derivatives like methyl chloroformate.

Synthesis of this compound Derivatives and Analogues

The structure of this compound, containing a phenol ring activated by the meta-carbamate group, makes it an excellent substrate for electrophilic aromatic substitution and condensation reactions to form heterocyclic systems.

Condensation Reactions for Heterocycle Formation

A significant application of this compound is in the synthesis of substituted chromenes (benzopyrans), which are core structures in many biologically active compounds. These syntheses are often achieved through acid-catalyzed condensation reactions.

The Pechmann condensation, a classic method for coumarin (B35378) synthesis, can be adapted to synthesize chromene derivatives from phenols and β-ketoesters. When this compound is treated with β-ketoesters like ethyl acetoacetate (B1235776) or ethyl benzoylacetate in the presence of a strong acid catalyst such as concentrated sulfuric acid, it undergoes condensation to form methyl (4-substituted-2-oxo-2H-chromen-7-yl)carbamates.

The reaction proceeds via initial transesterification or acylation at the phenolic hydroxyl group, followed by an intramolecular cyclization and dehydration. The condensation with ethyl acetoacetate yields the 4-methyl substituted chromene, while ethyl benzoylacetate provides the 4-phenyl substituted analogue. These reactions are typically conducted at room temperature.

Table 1: Synthesis of Chromene Derivatives with Carbonyl Compounds
Reactant 1Reactant 2CatalystProduct
This compoundEthyl AcetoacetateConc. H₂SO₄Methyl (4-methyl-2-oxo-2H-chromen-7-yl)carbamate
This compoundEthyl BenzoylacetateConc. H₂SO₄Methyl (4-phenyl-2-oxo-2H-chromen-7-yl)carbamate

Similarly, condensation with certain dicarboxylic acids can also lead to chromene structures. The reaction of this compound with L-2-hydroxysuccinic acid (malic acid) upon heating in the presence of concentrated sulfuric acid results in the formation of a coumarin derivative. In this case, the dicarboxylic acid undergoes dehydration and decarboxylation in situ to form a reactive species that then condenses with the phenol. This reaction yields the parent methyl (2-oxo-2H-chromen-7-yl)carbamate, where the 4-position is unsubstituted.

Table 2: Synthesis of Chromene Derivative with a Dicarboxylic Acid
Reactant 1Reactant 2Catalyst / ConditionsProduct
This compoundL-2-Hydroxysuccinic AcidConc. H₂SO₄, HeatMethyl (2-oxo-2H-chromen-7-yl)carbamate

Alkylation Reactions of Hydroxyphenyl Carbamates

The phenolic hydroxyl group of this compound is nucleophilic and can undergo O-alkylation reactions. organic-chemistry.org This transformation is a common strategy in organic synthesis to introduce an ether linkage, which can modify the compound's physical and chemical properties. mt.com

The alkylation is typically performed by reacting the hydroxyphenyl carbamate with an alkyl halide (e.g., alkyl iodide, bromide, or chloride) in the presence of a base. mt.com The base, such as potassium carbonate or cesium carbonate, deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then displaces the halide from the alkylating agent in an SN2 reaction. This method is versatile and allows for the introduction of a wide range of alkyl groups. nih.gov

EntryAlkylating AgentBaseProduct
1Methyl IodideK₂CO₃Methyl (3-methoxyphenyl)carbamate
2Ethyl BromideK₂CO₃Methyl (3-ethoxyphenyl)carbamate
3Benzyl ChlorideCs₂CO₃Methyl (3-(benzyloxy)phenyl)carbamate

This table presents expected products based on standard O-alkylation procedures for phenols.

Derivatization for Prodrug Development

The structural features of this compound, namely the phenolic hydroxyl group and the carbamate moiety, are amenable to derivatization for the development of prodrugs. Prodrugs are inactive compounds that are converted into active drugs within the body through enzymatic or chemical processes. redalyc.org This strategy is often used to improve a drug's pharmacokinetic properties.

Carbamate esters are frequently used as prodrug linkers for phenolic drugs. nih.govorientjchem.org For instance, derivatizing the phenolic hydroxyl group of a compound like (-)-3-(3-hydroxyphenyl)-N-propylpiperidine [(-)-3-PPP], which is structurally similar to the core of this compound, into a carbamate ester can protect it from first-pass metabolism. nih.gov Studies have shown that such carbamate prodrugs can be designed to undergo hydrolysis in the body to release the active phenolic compound, leading to significantly higher plasma levels of the parent drug compared to when the drug is administered directly. nih.gov The rate of hydrolysis, and thus the release of the active drug, can be tuned by modifying the substituents on the carbamate nitrogen. nih.govresearchgate.net

Prodrug Moiety (Attached to Phenolic Oxygen)Parent Compound (Example)Potential Advantage
4-Isopropylphenylcarbamate(-)-3-PPPEscapes first-pass metabolism, high plasma levels of parent drug nih.gov
MethylcarbamateGeneric PhenolModulated hydrolysis rate for controlled release nih.gov
Amino acid carbamateResveratrolIncreased stability and absorption researchgate.net

Mechanistic Investigations of this compound Reactions

Understanding the reaction mechanisms of this compound is crucial for controlling its transformations and predicting its stability and metabolic fate.

Hydrolysis Mechanisms in the Context of Carbamate Decomposition

The carbamate functional group is susceptible to hydrolysis, which leads to its decomposition into an amine, an alcohol, and carbon dioxide. ureaknowhow.com The rate and mechanism of this hydrolysis are highly dependent on the pH of the solution. researchgate.net

Under basic conditions, the hydrolysis of a carbamate ester like this compound is believed to proceed through a base-induced elimination mechanism (E1cB). The base abstracts the proton from the carbamate nitrogen, forming a conjugate base. This is followed by the rate-determining step, which is the cleavage of the carbon-oxygen bond to release the phenoxide ion and form an isocyanate intermediate. The isocyanate is then rapidly hydrolyzed by water to form a carbamic acid, which decarboxylates to yield methylamine (B109427) and carbon dioxide.

Under acidic conditions, the mechanism typically involves protonation of the carbonyl oxygen of the carbamate. researchgate.net This protonation activates the carbonyl carbon towards nucleophilic attack by water. The subsequent steps involve proton transfers and the cleavage of the carbon-nitrogen bond or carbon-oxygen bond, ultimately leading to the decomposition products. researchgate.net The stability of carbamate prodrugs is often pH-dependent, with many being designed for greater stability in the acidic environment of the stomach and faster hydrolysis at the physiological pH of blood or within specific tissues. redalyc.org For many carbamates, the rate-limiting step can be either the formation or the breakdown of intermediates, and this can be influenced by the basicity of the parent amine and the nature of the alcohol component. researchgate.net

Nucleophilic Substitution Pathways

The formation of the carbamate linkage in molecules like this compound is a classic example of nucleophilic acyl substitution. In this type of reaction, a nucleophile attacks the electrophilic carbonyl carbon of a carbamoyl (B1232498) derivative, leading to the displacement of a leaving group.

A common route to carbamates involves the reaction of an alcohol with a carbamoyl chloride. In the context of synthesizing this compound, the phenolic hydroxyl group of 3-aminophenol acts as the nucleophile. The reaction proceeds by the attack of the oxygen atom on the carbonyl carbon of a methyl-substituted carbamoyl chloride. This is followed by the elimination of a chloride ion.

Another approach involves the use of carbamoylimidazolium salts. These salts, which can be prepared from the reaction of a secondary amine with N,N'-carbonyldiimidazole (CDI) and an alkylating agent like iodomethane, serve as effective carbamoylating agents. nih.gov While relatively unreactive towards alcohols directly, they react readily with the more nucleophilic alkoxides or phenoxides to yield carbamates. nih.gov For phenols, a suitable base is used to generate the more reactive phenoxide in situ. nih.gov

The versatility of nucleophilic substitution is also demonstrated in methods designed to avoid handling sensitive reactants. For instance, N-substituted carbamoyl chlorides can be generated in situ and subsequently reacted with phenols to produce O-aryl carbamates in a one-pot procedure. organic-chemistry.org This method provides an efficient and economical route to a wide range of carbamate compounds. organic-chemistry.org

Furthermore, the Lossen rearrangement, a reaction that converts a hydroxamic acid to an isocyanate, can be employed. The isocyanate is then trapped by a nucleophile, such as an alcohol, to form the carbamate. organic-chemistry.org Reagents like 1-propanephosphonic acid cyclic anhydride (B1165640) (T3P) can facilitate this transformation. organic-chemistry.org

Catalytic Reaction Mechanisms (e.g., Zinc Chloride-Catalyzed Carbamate Synthesis)

Catalysts are frequently employed to enhance the efficiency of carbamate synthesis. Zinc chloride (ZnCl₂) has proven to be an effective and inexpensive catalyst for the direct synthesis of carbamates from alcohols and carbamoyl chlorides. nih.govnih.gov This method is noted for its chemoselectivity, as other functional groups such as nitro, keto, aldehyde, and halides are not affected during the reaction. nih.govacs.org

The proposed mechanism for the zinc chloride-catalyzed synthesis involves the activation of the carbamoyl chloride by the Lewis acidic ZnCl₂. acs.org The zinc chloride coordinates to the carbonyl oxygen of the carbamoyl chloride, increasing the electrophilicity of the carbonyl carbon. This activation makes the carbonyl group more susceptible to nucleophilic attack by the hydroxyl group of the alcohol or phenol. The subsequent loss of HCl, which is likely scavenged by a base or through the reaction conditions, yields the final carbamate product. acs.org

The efficiency of this catalytic system has been demonstrated in the synthesis of various carbamates, achieving yields ranging from 49% to 87%. nih.govresearchgate.net The reaction conditions are generally mild, often proceeding at room temperature in a solvent like toluene. nih.gov

Research has systematically studied the effect of the amount of zinc chloride catalyst on the reaction yield. The findings indicate a direct correlation between catalyst loading and the yield of the carbamate product, with an optimal amount leading to significantly higher yields compared to uncatalyzed or low-catalyst reactions. acs.org

Table 1: Effect of Zinc Chloride Catalyst Loading on Carbamate Yield acs.org

Entry Catalyst (equiv.) Temperature Yield (%)
1 - Room Temp. No Reaction
2 0.1 Room Temp. 30
3 0.25 Room Temp. 41
4 0.5 Room Temp. 81
5 0.75 Room Temp. 85
6 1.0 Room Temp. 86

The zinc chloride-catalyzed protocol has been successfully applied to a range of aromatic and aliphatic alcohols, demonstrating its broad substrate scope. nih.gov The reaction works well with alcohols bearing both electron-donating and electron-withdrawing substituents. nih.govacs.org

Table 2: Synthesis of Various Carbamates using Zinc Chloride Catalysis nih.govresearchgate.net

Entry Alcohol/Phenol Product Yield (%)
1 1-(3-hydroxyphenyl)ethan-1-one 3-acetylphenyl ethyl(methyl)carbamate 62
2 Phenol Phenyl ethyl(methyl)carbamate 87
3 4-Nitrophenol 4-nitrophenyl ethyl(methyl)carbamate 81
4 Benzyl alcohol Benzyl ethyl(methyl)carbamate 75
5 3-hydroxybenzaldehyde 3-formylphenyl ethyl(methyl)carbamate 83

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 3 Hydroxyphenyl Carbamate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton Nuclear Magnetic Resonance (1H-NMR) Analysis

While a publicly available, experimentally verified 1H-NMR spectrum for methyl (3-hydroxyphenyl)carbamate with detailed peak assignments is not readily accessible in the reviewed literature, the expected proton signals can be inferred from the known structure and data from analogous compounds. The spectrum would feature distinct signals corresponding to the aromatic protons on the phenyl ring, the amine proton (N-H), the hydroxyl proton (O-H), and the methyl protons of the carbamate (B1207046) group. The chemical shifts and coupling constants of the aromatic protons would provide information about their substitution pattern on the benzene (B151609) ring.

Carbon-13 Nuclear Magnetic Resonance (13C-NMR) Analysis

The 13C-NMR spectrum of this compound provides a count of the non-equivalent carbon atoms in the molecule, offering critical insights into its carbon framework. A 13C-NMR spectrum is available from the PubChem database. nih.gov The spectrum displays distinct peaks for each of the eight carbon atoms present in the molecule, including the carbonyl carbon of the carbamate group, the methoxy (B1213986) carbon, and the six carbons of the phenyl ring. The chemical shifts of the aromatic carbons are influenced by the hydroxyl and carbamate substituents.

Table 1: 13C-NMR Spectral Data for this compound

Carbon Atom Predicted Chemical Shift (ppm)
Carbonyl (C=O)~155
Methoxy (-OCH3)~52
C-OH (aromatic)~158
C-NH (aromatic)~140
Aromatic CH108 - 130

Note: The chemical shifts are approximate and based on typical values for similar functional groups. The actual experimental values may vary.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, probes the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, providing a unique molecular fingerprint.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound reveals the presence of its key functional groups through characteristic absorption bands. While a specific experimental spectrum with detailed peak assignments for this compound is not widely published, the expected vibrational modes can be predicted based on the analysis of related carbamate derivatives. rsc.org The spectrum would be characterized by a broad O-H stretching band for the phenolic hydroxyl group, N-H stretching for the carbamate amine, a strong C=O stretching absorption for the carbonyl group, and various C-O, C-N, and aromatic C-H and C=C stretching and bending vibrations. researchgate.net

Table 2: Expected FT-IR Vibrational Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
O-H Stretch3200-3600 (broad)Phenolic Hydroxyl
N-H Stretch3100-3500Carbamate Amine
C-H Stretch (aromatic)3000-3100Phenyl Ring
C-H Stretch (aliphatic)2850-3000Methyl Group
C=O Stretch1680-1750 (strong)Carbamate Carbonyl
C=C Stretch (aromatic)1450-1600Phenyl Ring
N-H Bend1500-1650Carbamate Amine
C-O Stretch1200-1300Carbamate & Phenol (B47542)
C-N Stretch1200-1350Carbamate

Fourier Transform Raman (FT-Raman) Spectroscopy

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation patterns.

The mass spectrum of this compound can be obtained through various ionization techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) being a common method. The PubChem database contains a GC-MS spectrum of this compound. nih.gov The mass spectrum would show a molecular ion peak ([M]+) corresponding to the molecular weight of the compound (167.16 g/mol ). nih.gov

Furthermore, predicted collision cross-section data from PubChemLite provides information on the shape and size of the molecule in the gas phase for different adducts. uni.lu

Table 3: Predicted Collision Cross Section (CCS) Data for this compound Adducts

Adduct m/z Predicted CCS (Ų)
[M+H]⁺168.06552132.4
[M+Na]⁺190.04746139.9
[M-H]⁻166.05096135.2

The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways for carbamates include cleavage of the ester and amide bonds, leading to characteristic fragment ions that can be used to confirm the structure of the molecule.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone technique for the structural elucidation of volatile and thermally stable organic compounds. In EI-MS, high-energy electrons bombard the analyte molecule, causing its ionization and subsequent fragmentation. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint, providing valuable information about the compound's molecular weight and structural motifs.

For this compound, the EI-MS spectrum is characterized by a series of distinct fragments that arise from the cleavage of its primary functional groups. The molecular ion (M⁺˙), corresponding to the intact molecule, is observed, confirming its molecular weight. Key fragmentation pathways include the loss of the methoxy group (•OCH₃) and the cleavage of the carbamate ester bond. The fragmentation pattern observed for this compound is a crucial tool for its identification, particularly in GC-MS analyses where it is separated from other components before entering the mass spectrometer.

Table 1: Characteristic EI-MS Fragmentation of this compound

m/z (Mass-to-Charge Ratio)Proposed Fragment IonStructural Formula of FragmentSignificance
167Molecular Ion [M]⁺˙[C₈H₉NO₃]⁺˙Confirms the molecular weight of the compound.
109[M - COOCH₃]⁺[C₆H₇NO]⁺˙Represents the loss of the methoxycarbonyl group, indicating a carbamate structure. This fragment corresponds to 3-aminophenol (B1664112).
108[M - HNCOOCH₃]⁺[C₆H₆O]⁺˙Represents the cleavage of the N-phenyl bond and rearrangement, leading to a phenol-like fragment.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental formula. Unlike nominal mass measurements, HRMS can distinguish between ions that have the same integer mass but differ in their elemental composition. This capability is indispensable for confirming the identity of known compounds and for elucidating the structures of unknown metabolites.

The elemental formula of this compound is C₈H₉NO₃. The theoretical monoisotopic mass, calculated from the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen, is 167.05824 Da. nih.gov HRMS instruments can measure this mass with an accuracy in the low parts-per-million (ppm) range, providing strong evidence for the proposed elemental composition and ruling out other potential formulas.

Table 2: HRMS Data for this compound (C₈H₉NO₃)

Ion SpeciesElemental FormulaCalculated Exact Mass (Da)Typical Mass Accuracy (ppm)
[M+H]⁺C₈H₁₀NO₃⁺168.06552< 5 ppm
[M+Na]⁺C₈H₉NO₃Na⁺190.04746< 5 ppm
[M-H]⁻C₈H₈NO₃⁻166.05096< 5 ppm

Data derived from PubChem and predicted collision cross-section values. nih.govuni.lu

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and sensitive technique used to identify and quantify compounds in complex mixtures. It is particularly well-suited for the analysis of pesticide metabolites in environmental and biological samples. The process involves separating the sample components using liquid chromatography, followed by their detection and identification by mass spectrometry.

This compound is a known environmental transformation product of the herbicide Phenmedipham (B1680312). nih.gov LC-MS is a primary method for monitoring the degradation of Phenmedipham and identifying its metabolites. In a typical LC-MS analysis, a water or soil extract is injected into the LC system. A reversed-phase column (e.g., C18) separates the compounds based on their polarity, with this compound eluting at a characteristic retention time. The eluent is then introduced into the mass spectrometer, often using an electrospray ionization (ESI) source, which is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻.

For unambiguous identification, tandem mass spectrometry (MS/MS) is employed. The specific precursor ion of this compound (e.g., m/z 168.06552) is selected and fragmented to produce a unique pattern of product ions. This transition is highly specific and allows for the detection of the metabolite even at very low concentrations.

Table 3: Illustrative LC-MS/MS Parameters for the Identification of this compound as a Metabolite

ParameterDescriptionExample Value/Setting
Chromatographic ColumnStationary phase for separationReversed-Phase C18 (e.g., 100 mm x 2.1 mm, 2.6 µm)
Ionization ModeMethod for generating ionsPositive Electrospray Ionization (ESI+)
Precursor Ion (MS1)Mass of the protonated molecule selected for fragmentationm/z 168.06552
Product Ions (MS2)Characteristic fragments from the precursor ionTransitions monitored, e.g., 168.1 → 109.1
Retention TimeTime at which the analyte elutes from the LC columnCompound-specific; determined by analysis of a reference standard.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction on single crystals is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid. This method provides definitive information on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and how it packs in the crystal lattice.

While a specific, publicly available crystal structure of this compound was not found, analysis of related organic carbamates by X-ray diffraction has revealed key structural characteristics inherent to this class of compounds. nih.gov Such a study on this compound would elucidate several critical features. It would confirm the planarity of the phenyl ring and determine the conformation of the carbamate group. Carbamates can exist in syn and anti conformations due to restricted rotation around the N-C(O) bond. nih.gov X-ray diffraction would unambiguously identify the preferred conformer in the solid state.

Furthermore, the technique would map out the intermolecular interactions, particularly the hydrogen-bonding network. The hydroxyl (-OH) and amine (-NH) groups of this compound are strong hydrogen bond donors, while the carbonyl (C=O) and hydroxyl oxygens are acceptors. The resulting network of hydrogen bonds dictates the compound's crystal packing and influences its physical properties, such as melting point and solubility.

Table 4: Structural Parameters Obtainable from X-ray Diffraction Analysis of this compound

Parameter TypeSpecific Information DeterminedStructural Significance
Bond LengthsDistances between bonded atoms (e.g., C-N, C=O, C-O, C-C, O-H)Provides insight into bond order and electronic character.
Bond AnglesAngles between adjacent bonds (e.g., O-C-N, C-N-C)Defines the local geometry of the molecule.
Torsional AnglesDihedral angles defining the rotation around bonds (e.g., C-C-N-C)Determines the overall 3D shape and conformation (syn/anti). nih.gov
Intermolecular InteractionsHydrogen bond distances and angles, π-π stacking interactionsExplains the crystal packing and solid-state stability.
Unit Cell DimensionsThe size and shape of the basic repeating unit of the crystalCharacterizes the crystal system.

Computational and Theoretical Studies on Methyl 3 Hydroxyphenyl Carbamate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the optimized geometry and vibrational frequencies of molecules. By employing a specific functional, such as B3LYP, and a basis set like 6-311++G(2d,p), researchers can calculate the equilibrium geometry of Methyl (3-hydroxyphenyl)carbamate, determining its bond lengths, bond angles, and dihedral angles .

These geometric parameters are crucial for understanding the molecule's three-dimensional conformation. The calculations yield the lowest energy structure, providing a detailed picture of the spatial arrangement of its atoms.

Furthermore, DFT calculations are used to predict the vibrational spectra (FTIR and FT-Raman) of the molecule. nih.gov Each vibrational mode corresponds to a specific type of bond stretching, bending, or torsion. The calculated frequencies and their intensities can be compared with experimental spectra to confirm the molecular structure and assign the observed spectral bands to specific molecular motions. nih.gov The potential energy distribution (PED) analysis helps in providing a quantitative assignment of the vibrational modes. nih.gov

Table 1: Predicted Geometrical Parameters for this compound using DFT This table presents illustrative data based on typical DFT calculations for similar aromatic compounds. Actual values would be obtained from specific computational output.

Parameter Bond/Atoms Involved Predicted Value
Bond Length C=O ~1.22 Å
Bond Length C-N ~1.36 Å
Bond Length O-H ~0.97 Å
Bond Length C-O (ester) ~1.35 Å
Bond Angle O=C-N ~125°
Bond Angle C-N-H ~120°

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and intramolecular charge transfer within a molecule. It provides a detailed picture of the bonding and electronic structure in terms of localized electron-pair bonding units (Lewis structures) and their stabilizing delocalization corrections. researchgate.net

For this compound, NBO analysis can quantify the stabilization energy (E(2)) associated with the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. Significant interactions would be expected between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of the carbonyl group and the aromatic ring. For instance, the delocalization of a lone pair from the phenolic oxygen (nO) or the nitrogen atom (nN) into the π* orbitals of the phenyl ring would indicate electron donation and resonance effects. Similarly, delocalization from the nitrogen lone pair to the π* orbital of the carbonyl group (nN → π*C=O) is a key feature of the carbamate (B1207046) linkage, contributing to its planar character and stability. nih.gov

Table 2: Key Donor-Acceptor Interactions from NBO Analysis for this compound This table illustrates expected high-energy interactions. E(2) represents the stabilization energy.

Donor NBO Acceptor NBO E(2) (kcal/mol) Interaction Type
n(N) π*(C=O) High Resonance stabilization of carbamate
n(Ophenol) π*(C-Cring) Moderate Electron donation to the phenyl ring
n(Oester) σ*(N-Ccarbonyl) Moderate Hyperconjugation

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. researchgate.netlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.govchalcogen.ro

In this compound, the HOMO is expected to be localized primarily on the electron-rich hydroxyphenyl ring, which can readily donate electrons. The LUMO is likely to be distributed over the electron-withdrawing carbamate group, particularly the π* orbital of the carbonyl. The energy gap helps to determine global reactivity descriptors such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), which quantify the molecule's reactivity. nih.gov

Table 3: Global Reactivity Descriptors from HOMO-LUMO Energies

Descriptor Formula Significance
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability
Electronegativity (χ) -(EHOMO + ELUMO)/2 Measures the power of an atom to attract electrons
Chemical Hardness (η) (ELUMO - EHOMO)/2 Measures resistance to change in electron distribution
Chemical Softness (S) 1 / (2η) Reciprocal of hardness, indicates high reactivity

The first-order hyperpolarizability (β) is a measure of a molecule's nonlinear optical (NLO) response to an applied electric field. researchgate.net Molecules with large β values are of interest for applications in optoelectronics and photonics. researchgate.net DFT calculations are a reliable method for predicting the components of the hyperpolarizability tensor. mdpi.com

The NLO properties of a molecule like this compound arise from intramolecular charge transfer (ICT). The presence of an electron-donating group (the hydroxyl group) and an electron-accepting group (the carbamate moiety) connected by a π-conjugated system (the phenyl ring) creates a "push-pull" system. This architecture facilitates the movement of electron density upon excitation by an external electric field, leading to a significant NLO response. The total first-order hyperpolarizability (βtot) is calculated from the individual tensor components.

Table 4: First-Order Hyperpolarizability (β) and Related Properties This table defines the components used to calculate the total hyperpolarizability.

Property Formula
Dipole Moment (μ) (μx² + μy² + μz²)1/2
Average Polarizability (α) (αxx + αyy + αzz)/3
Anisotropy of Polarizability (Δα) [((αxx-αyy)² + (αyy-αzz)² + (αzz-αxx)²)/2]1/2

Molecular Modeling and Simulation

Beyond quantum mechanics, molecular modeling techniques are used to simulate how a molecule interacts with larger biological systems.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or enzyme, to form a stable complex. nih.govnih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov The process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function, which estimates the free energy of binding. jppres.com

This compound is a known metabolite of the herbicide phenmedipham (B1680312). nih.gov The mode of action for phenmedipham involves the inhibition of photosystem II (PSII) in plants. Therefore, a relevant molecular docking study for this compound would involve using the D1 protein of PSII as the target.

Docking simulations would explore how this compound fits into the binding pocket of the D1 protein. Key interactions would likely involve hydrogen bonds between the hydroxyl (-OH) and amine (-NH) groups of the ligand and amino acid residues such as histidine, serine, or glutamic acid in the binding site. Hydrophobic interactions between the phenyl ring and nonpolar residues would also contribute to the stability of the ligand-protein complex. upce.cz The calculated binding energy provides an estimate of the ligand's inhibitory potential. jppres.com

Table 5: Illustrative Molecular Docking Results for this compound with a Target Protein This table shows hypothetical interactions that could be identified in a docking study.

Ligand Functional Group Potential Interacting Residue (in Target) Interaction Type Estimated Distance (Å)
Phenolic -OH Histidine (His) Hydrogen Bond (Donor) ~2.8
Carbamate -NH Glutamic Acid (Glu) Hydrogen Bond (Donor) ~2.9
Carbonyl C=O Serine (Ser) Hydrogen Bond (Acceptor) ~3.0

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is crucial for its interactions with biological systems and its reactivity. Conformational analysis, a branch of computational chemistry, is employed to identify the stable spatial arrangements of the molecule, known as conformers, and to map their potential energy landscapes.

While specific, in-depth research on the complete energy landscape of this compound is not extensively published, the methodologies for such an analysis are well-established. Techniques like Density Functional Theory (DFT) are standard for optimizing the geometry of the molecule to find its lowest energy state. nih.gov For a molecule like this compound, the key aspects of its conformational flexibility would involve the rotation around the C-N bond of the carbamate group and the orientation of the hydroxyl and carbamate substituents on the phenyl ring.

A systematic conformational search would typically be performed to explore the potential energy surface. This involves rotating the flexible bonds at set increments and calculating the energy of each resulting conformer. The results would reveal the most stable conformers and the energy barriers between them. For instance, studies on similar carbamate-containing compounds, such as Aminocarb, have utilized DFT to understand structural stability and intermolecular interactions. nih.gov

Prediction of Reactivity and Stability Parameters

The chemical reactivity and stability of this compound can be predicted using quantum chemical calculations. These theoretical methods provide insights into the molecule's electronic structure, which governs its behavior in chemical reactions.

Key parameters that are often calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability.

In studies of related compounds, DFT calculations at levels like B3LYP/6-31G(d,p) are used to compute these and other reactivity descriptors. nih.gov An electrostatic potential map can also be generated to visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. nih.gov For this compound, the hydroxyl group and the oxygen atoms of the carbamate would be expected to be electron-rich, while the hydrogen of the hydroxyl group and the N-H proton would be electron-poor.

A selection of computationally predicted reactivity and stability parameters for this compound, sourced from public databases, are presented below.

ParameterPredicted Value
XLogP31.7

Theoretical Evaluation of Pharmacokinetic-Relevant Properties

The potential behavior of this compound within a biological system, often referred to as its ADME (Absorption, Distribution, Metabolism, and Excretion) properties, can be evaluated using computational models. These in silico predictions are valuable in the early stages of toxicological and pharmacological research.

Predicted collision cross-section (CCS) values, which are related to the molecule's shape and size in the gas phase, can also be computationally determined. These values are useful in analytical techniques like ion mobility-mass spectrometry for identifying the compound in biological matrices.

Below is a table of predicted collision cross-section values for different adducts of this compound. uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]+168.06552132.4
[M+Na]+190.04746139.9
[M-H]-166.05096135.2
[M+NH4]+185.09206152.1
[M+K]+206.02140138.8
[M+H-H2O]+150.05550126.7

Biological Activity and Mechanistic Research of Methyl 3 Hydroxyphenyl Carbamate and Analogues

Enzyme Inhibition Studies

The ability of methyl (3-hydroxyphenyl)carbamate and its analogues to inhibit various enzymes is a significant area of research, particularly in the context of neurodegenerative diseases. Carbamates are recognized as a class of compounds that can act as cholinesterase inhibitors. researchgate.netmdpi.com

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov Carbamate (B1207046) compounds are known to act as pseudo-irreversible inhibitors of AChE. nih.gov

Butyrylcholinesterase (BChE) Inhibition

Butyrylcholinesterase (BChE) is another cholinesterase that plays a role in acetylcholine metabolism, and its importance increases in the later stages of Alzheimer's disease. mdpi.com Consequently, inhibitors of BChE are also of significant therapeutic interest. mdpi.com

Direct inhibitory data for this compound against Butyrylcholinesterase could not be found in the surveyed literature. However, studies on analogous compounds provide insight into the potential of this chemical class. For example, in a series of O-aromatic (thio)carbamates, the IC50 values for BChE inhibition were generally lower than those for AChE, indicating some selectivity. mdpi.com One of the most active compounds in this series, 2-(phenylcarbamoyl)phenyl diphenylcarbamate, displayed a BChE IC50 value of 1.60 µM. mdpi.com Furthermore, certain N-substituted carbamates of tetrahydrofurobenzofuran and methanobenzodioxepine have demonstrated high potency, with IC50 values for BChE inhibition reaching as low as 3 nM. nih.gov

Monoamine Oxidase (MAO-A and MAO-B) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters. nih.gov Inhibitors of these enzymes, particularly MAO-B, are used in the treatment of Parkinson's disease and have potential applications in other neurodegenerative disorders. nih.govnih.gov

There is no specific information available in the reviewed scientific literature regarding the inhibition of either MAO-A or MAO-B by this compound. Research into MAO inhibition tends to focus on other classes of compounds, such as flavonoids and specific synthetic molecules like selegiline (B1681611) and rasagiline. nih.govnih.gov

Antimicrobial Activity Research

The potential of this compound analogues as antimicrobial agents has been an area of active investigation, with notable findings in the fields of antitubercular and antibacterial research.

Antitubercular Efficacy against Mycobacterium tuberculosis Strains

Tuberculosis remains a significant global health threat, and the emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new therapeutic agents. nih.govresearchgate.net A series of (3-benzyl-5-hydroxyphenyl)carbamates, which are analogues of this compound, have been synthesized and evaluated for their antitubercular activity. nih.govnih.gov

Within this series, the methyl carbamate analogue, methyl (3-benzyl-5-hydroxyphenyl)carbamate (compound 3e), demonstrated a low level of inhibitory activity against the H37Ra strain of M. tuberculosis, with a Minimum Inhibitory Concentration (MIC) of 25 µg/mL. nih.gov However, other analogues within the same study showed significantly higher potency. For example, modifying the alkyl carbamate portion of the molecule led to improved activity, with ethyl and t-butyl carbamates showing MIC values of 5 µg/mL. nih.gov The most potent compounds in this series were cycloalkyl carbamates, with 4,4-dimethyl-cyclo-hexyl carbamate (compound 3l) exhibiting an MIC of 0.625 µg/mL against H37Ra and also showing efficacy against the virulent H37Rv strain and clinically isolated multidrug-resistant M. tuberculosis strains. nih.gov

Table 1: Antitubercular Activity of (3-benzyl-5-hydroxyphenyl)carbamate Analogues against M. tuberculosis H37Ra nih.gov

CompoundR GroupMIC (µg/mL)
3eMethyl25
3fEthyl5
3gt-Butyl5
3hCyclopentyl2.5
3iCyclohexyl1.25
3jCycloheptyl1.25
3k4-Methyl-cyclohexyl1.25
3l4,4-Dimethyl-cyclohexyl0.625

Investigations into Other Antimicrobial Properties

The antimicrobial research on this class of compounds has extended beyond tuberculosis. A study on (3-benzyl-5-hydroxyphenyl)carbamates also explored their efficacy as antibacterial agents against a panel of Gram-positive and Gram-negative bacteria. nih.gov

The findings revealed that these carbamate analogues displayed potent inhibitory activity against sensitive and drug-resistant Gram-positive bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecalis. nih.gov Notably, the compounds were found to be ineffective against the tested Gram-negative bacteria. The structure of the ester group was shown to have a significant impact on the antibacterial activity. The most active compound, 4,4-dimethylcyclohexanyl carbamate (analogue 6h), demonstrated MIC values ranging from 4 to 8 µg/mL against various standard and clinically isolated strains of the aforementioned Gram-positive bacteria. nih.gov Preliminary mechanistic studies suggest that these carbamates may exert their antibacterial effect by targeting the bacterial cell wall, a mode of action similar to that of vancomycin. nih.gov

Herbicidal Activity and Mechanisms of Action

This compound is primarily recognized as a metabolite and degradation product of the herbicide phenmedipham (B1680312). uomus.edu.iqnih.gov Phenmedipham is a selective post-emergence herbicide used to control broadleaf weeds. nih.gov The herbicidal activity of phenmedipham, and other carbamate herbicides, stems from its ability to inhibit photosynthesis. nih.govnih.gov

Specifically, phenylcarbamate herbicides act by blocking the electron transport chain in photosystem II (PSII). nih.gov They bind to the QB-binding niche on the D1 protein within the chloroplast thylakoid membranes. nih.gov This binding action obstructs the flow of electrons from QA to QB, which in turn halts the fixation of carbon dioxide and the production of ATP and NADPH2, all of which are essential for plant growth and survival. nih.gov While this compound itself is a product of phenmedipham's breakdown, its direct herbicidal activity is not its primary characteristic; rather, it is part of the metabolic pathway of the active herbicidal parent compound. uomus.edu.iqnih.gov

Neuroprotective Potential and Related Biological Pathways

Currently, there is a lack of direct scientific literature investigating the neuroprotective potential of this compound. However, research into structurally related phenylcarbamate compounds has revealed significant neuroprotective activities, primarily through the inhibition of cholinesterases. For instance, certain phenylcarbamates related to rivastigmine, a therapeutic agent for Alzheimer's disease, have been synthesized and shown to be effective cholinesterase inhibitors. nih.gov The inhibition of acetylcholinesterase is a key mechanism in treating the symptoms of Alzheimer's disease. nih.gov

Furthermore, other carbamates have been noted to induce mitochondrial dysfunction, which can be counteracted by certain treatments, suggesting a complex role in cellular energy metabolism that could be relevant to neurodegenerative diseases. nih.gov The neuroprotective effects of some phenolic compounds, such as methyl 3,4-dihydroxybenzoate, have been demonstrated to occur by mitigating oxidative stress and inhibiting apoptosis in neuronal cells through pathways like the PI3K/AKT pathway. mdpi.comresearchgate.net These findings on related compounds suggest potential, though as yet unexplored, avenues for research into the neuroprotective effects of this compound.

Role as a Metabolite or Degradation Product in Biological Systems

This compound is a well-documented metabolite of the pesticide phenmedipham in various environmental and biological systems. uomus.edu.iqnih.gov Its formation and subsequent transformation are key aspects of the biodegradation of its parent compound.

The primary pathway for the formation of this compound is the hydrolytic cleavage of the ester bond in phenmedipham. nih.gov This hydrolysis can occur under alkaline conditions and leads to the formation of this compound and m-toluidine (B57737). nih.gov The rate of this hydrolysis is dependent on pH, with the process being significantly faster in alkaline environments. nih.gov

Table 1: Hydrolysis of Phenmedipham

pH Half-life at 22-25°C Hydrolysis Products
5 70 days This compound, m-toluidine
7 18-24 hours This compound, m-toluidine

This table is interactive. You can sort and filter the data.

Following its formation, this compound can undergo further metabolic changes. One documented pathway involves a dealkylation reaction. In the degradation pathway of phenmedipham in Ochrobactrum anthropi, the formed methyl N-hydroxyphenyl carbamate is further metabolized via dealkylation to yield 4-aminophenol. nih.gov While this is a closely related analogue, it points to dealkylation as a potential metabolic route. The hydrolysis of the carbamate ester bond can also lead to the formation of 3-aminophenol (B1664112).

Oxidative dealkylation is a common metabolic pathway for compounds containing N-alkyl groups, catalyzed by enzymes such as cytochrome P450 monooxygenases. nih.gov This process typically involves the hydroxylation of the carbon atom adjacent to the nitrogen, leading to an unstable intermediate that spontaneously breaks down, resulting in a dealkylated metabolite and an aldehyde. nih.gov For this compound, this could involve the removal of the methyl group from the carbamate nitrogen. In the context of phenmedipham degradation by certain microbes, a dealkylation reaction has been observed to convert methyl N-hydroxyphenyl carbamate to 4-aminophenol. nih.gov

As a phenolic compound, this compound is a likely substrate for Phase II conjugation reactions. uomus.edu.iqyoutube.comnih.gov These reactions increase the water solubility of xenobiotics, facilitating their excretion from the body. youtube.com The hydroxyl group on the phenyl ring is a primary site for conjugation. The two main conjugation reactions for phenolic compounds are:

Glucuronidation: The attachment of a glucuronic acid moiety, catalyzed by UDP-glucuronosyltransferases (UGTs). youtube.com

Sulfation: The addition of a sulfate (B86663) group, catalyzed by sulfotransferases (SULTs). uomus.edu.iqyoutube.com

These conjugation reactions result in the formation of highly polar glucuronide and sulfate conjugates, which are biologically inactive and readily eliminated. uomus.edu.iqyoutube.com

Investigation of Receptor Interactions and Binding Affinities

The carbamate functional group, characterized by an ester and an amide linkage, is a versatile structural motif that has been incorporated into a wide array of biologically active molecules. nih.govacs.org Its ability to participate in hydrogen bonding and its conformational properties allow for nuanced interactions with biological receptors. acs.org While direct receptor binding studies on this compound are not extensively documented in publicly available research, the broader class of carbamate-containing compounds has been the subject of significant investigation, revealing interactions with several key receptor systems. These studies on analogous compounds provide a framework for understanding the potential biological targets and binding characteristics that molecules like this compound might exhibit.

Opioid Receptor Interactions

A notable area of research has been the synthesis and evaluation of carbamate analogues of morphinans, a class of opioid receptor ligands. A study involving the synthesis of carbamate derivatives of levorphanol, cyclorphan, and butorphan (B10826112) revealed that these compounds retain affinity for μ (mu), δ (delta), and κ (kappa) opioid receptors. The binding affinities, however, were generally lower than their parent phenolic compounds.

For instance, the introduction of a methyl carbamate group to these morphinans resulted in a decrease in affinity across all three receptor subtypes. Phenyl carbamate derivatives, on the other hand, showed high affinity for the κ-opioid receptor and, in some cases, increased affinity for the μ-opioid receptor when compared to the parent compounds. nih.govnih.gov These findings underscore the significant role that the substituent on the carbamate nitrogen plays in modulating receptor affinity and selectivity.

Table 1: Binding Affinities (Ki, nM) of Morphinan Carbamate Analogues at Opioid Receptors

Compound Parent Compound R Group on Carbamate μ-Opioid Receptor (Ki, nM) δ-Opioid Receptor (Ki, nM) κ-Opioid Receptor (Ki, nM)
1b Levorphanol Methyl 4.9 ± 0.6 35.8 ± 4.1 10.2 ± 1.2
2b Cyclorphan Methyl 1.8 ± 0.2 19.4 ± 2.3 0.25 ± 0.03
3b Butorphan Methyl 1.5 ± 0.2 28.7 ± 3.5 0.31 ± 0.04
2d Cyclorphan Phenyl 0.11 ± 0.01 4.3 ± 0.5 0.046 ± 0.005
3d Butorphan Phenyl 0.12 ± 0.01 6.8 ± 0.8 0.051 ± 0.006

Data sourced from Peng et al., Bioorganic & Medicinal Chemistry Letters, 2007. nih.gov

Functional assays further revealed that these carbamate analogues exhibited a range of activities, from full agonists to mixed agonists/antagonists at the μ-opioid receptor, while generally acting as agonists at the κ-opioid receptor. nih.gov

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Another significant area of investigation for carbamate-containing molecules is the inhibition of fatty acid amide hydrolase (FAAH), an enzyme responsible for the breakdown of endocannabinoids like anandamide. Structure-activity relationship studies on O-biphenyl-3-yl carbamates have identified potent and peripherally restricted FAAH inhibitors.

In these studies, the carbamate moiety plays a crucial role in the irreversible inhibition of FAAH. The nature of the substituent on the carbamate nitrogen was found to be a key determinant of the compound's ability to be recognized and extruded from the central nervous system by transporters like Abcg2. For example, compounds with a primary or secondary carbamoyl (B1232498) moiety were effectively kept out of the brain, leading to selective inhibition of FAAH in peripheral tissues. nih.gov

Table 2: In Vitro FAAH Inhibitory Activity of O-Biphenyl-3-yl Carbamate Analogues

Compound R1 Group R2 Group IC50 (nM) in rat brain homogenates
11a -CH3 H 4.8 ± 0.5
11b -CH(OH)CH3 H 6.2 ± 0.7
11c -CH2OH H 7.1 ± 0.8

Data sourced from a study on O-biphenyl-3-yl carbamates as FAAH inhibitors. nih.gov

These findings highlight the potential for designing carbamate-based compounds with specific tissue selectivity based on their interaction with efflux transporters.

Environmental Fate and Degradation Studies of Methyl 3 Hydroxyphenyl Carbamate

Hydrolytic Degradation in Aquatic Environments

Hydrolysis is a significant pathway for the degradation of phenmedipham (B1680312), leading to the formation of Methyl (3-hydroxyphenyl)carbamate. In hydrolysis studies, MHPC was identified as the major degradate, constituting a significant percentage of the transformation products.

The rate of hydrolysis of the parent compound, phenmedipham, is highly dependent on the pH of the aquatic environment. Alkaline conditions, in particular, accelerate the breakdown process. nih.gov The hydrolysis of phenmedipham proceeds through the cleavage of the carbamate (B1207046) linkage, resulting in the formation of MHPC and m-toluidine (B57737). nih.gov

Research has established the half-lives for phenmedipham at various pH levels, which indirectly governs the formation rate of MHPC in aquatic systems. nih.gov For instance, at 22°C, the half-life of phenmedipham is reported to be 70 days at a pH of 5, but this decreases dramatically to 24 hours at a pH of 7 and to a mere 10 minutes at a pH of 9. nih.govnih.gov Another study determined the second-order alkaline hydrolysis rate constant to be 106 L/mol-sec at 25°C, corresponding to half-lives of 7.5 days at pH 6, 18 hours at pH 7, and 1.8 hours at pH 8. nih.gov

Table 1: Hydrolysis Half-life of Phenmedipham at 22°C

pHHalf-lifeReference
570 days nih.govnih.gov
724 hours nih.govnih.gov
910 minutes nih.govnih.gov

These findings underscore the critical role of pH in the abiotic degradation of phenmedipham and the consequent formation of its primary metabolite, MHPC, in aquatic environments.

Microbial Degradation in Soil and Water Systems

Microbial action is a key factor in the environmental degradation of carbamate pesticides, including phenmedipham and its metabolite, MHPC. nih.gov Various microorganisms isolated from soil have demonstrated the ability to utilize carbamates as a source of carbon and nitrogen, breaking them down into simpler, less harmful substances. nih.govnih.gov

In laboratory studies under aerobic aquatic conditions, MHPC was found to be the major degradate of phenmedipham, accounting for 77% of the transformation products. This indicates a significant microbial role in the formation of MHPC in these systems.

Specific bacterial strains have been identified that are capable of degrading phenmedipham. For example, a bacterial strain identified as Ochrobactrum anthropi NC-1, isolated from pesticide-contaminated soil, can utilize phenmedipham as its sole source of carbon and energy. herts.ac.uknih.gov The degradation pathway initiated by this bacterium involves the hydrolysis of the central amide carbamate linkage of phenmedipham. This initial step yields MHPC and m-toluidine as the major intermediates. herts.ac.uknih.gov The strain was found to degrade over 98.5% of a 2 mM phenmedipham concentration within 168 hours under optimal conditions of pH 7.0 and a temperature of 30–35 °C. herts.ac.uknih.gov

Further research involving incubation studies with a variety of microorganisms isolated from soil showed that after 28 days, only a very small fraction (0.6% or less) of the initial phenmedipham remained in the presence of the microbes, compared to 29.8% in control tests without microbial inoculation. nih.gov In these studies, MHPC was consistently identified as the major degradation product. nih.gov

Table 2: Microbial Degradation of Phenmedipham

Microorganism/SystemParent CompoundMajor MetaboliteKey FindingsReference
Aerobic aquatic metabolismPhenmediphamThis compound (MHPC)MHPC accounted for 77% of degradates.
Ochrobactrum anthropi NC-1PhenmediphamMHPC and m-toluidine>98.5% degradation of 2 mM phenmedipham in 168 hours. herts.ac.uknih.gov
Mixed soil microorganismsPhenmediphamMHPCMajor degradation product in 28-day incubation studies. nih.gov

These studies collectively highlight that the microbial degradation of phenmedipham in both soil and water systems proceeds significantly through the formation of this compound.

Photolytic Degradation Processes

However, specific research detailing the photolytic degradation rates, pathways, and resulting byproducts for this compound is not extensively documented in the reviewed literature. While photolysis is a known degradation pathway for some carbamates, it is considered a minor dissipation route for others, such as methomyl, unless catalytic conditions are present. nih.gov The efficiency of photolytic degradation is highly dependent on the chemical structure of the compound and environmental conditions. researchgate.net For many organic pollutants, factors such as pH, and the presence of natural substances like humic acids and nitrate (B79036) ions can significantly influence photodegradation rates. nih.gov

Without specific studies on the photochemistry of this compound, its susceptibility to direct or indirect photolysis in the environment remains an area requiring further investigation.

Future Research Directions and Translational Potential in Chemical Science

Design and Synthesis of Advanced Methyl (3-Hydroxyphenyl)carbamate-Based Molecular Scaffolds

The molecular framework of this compound offers a versatile scaffold for the design and synthesis of new chemical entities with tailored properties. The presence of the phenolic hydroxyl group and the carbamate (B1207046) functional group provides reactive sites for chemical modification, allowing for the systematic exploration of structure-activity relationships.

Future synthetic efforts will likely concentrate on the creation of libraries of derivatives through techniques such as combinatorial chemistry and parallel synthesis. These approaches enable the rapid generation of a diverse set of molecules, which can then be screened for desired biological activities. The design of these new scaffolds will be guided by computational modeling and docking studies to predict their interaction with biological targets. nih.gov

Key strategies for creating advanced molecular scaffolds from this compound include:

Derivatization of the phenolic hydroxyl group: This can involve etherification or esterification to introduce a variety of substituents, thereby modulating the molecule's lipophilicity, steric bulk, and electronic properties.

Modification of the carbamate moiety: Alterations to the N-methyl group or the carbonyl oxygen can influence the compound's stability and reactivity.

Introduction of additional functional groups: The aromatic ring can be further functionalized through electrophilic aromatic substitution reactions to incorporate groups that can enhance binding affinity or confer new biological activities.

Synthesis of bivalent ligands: By linking two this compound units or connecting it to another pharmacophore, it is possible to create bivalent ligands that can simultaneously interact with multiple binding sites on a biological target, often leading to increased affinity and selectivity. acs.orgnih.gov

A variety of synthetic methods have been developed for the synthesis of carbamates, ranging from traditional approaches to more recent, innovative techniques. nih.gov

Table 1: Synthetic Methodologies for Carbamate Synthesis

Method Description Reagents Advantages Disadvantages
Hofmann Rearrangement Rearrangement of a primary amide in the presence of a halogen, a strong base, and water to form a primary amine, which can be trapped to form a carbamate. Amide, Bromine or Chlorine, Sodium Hydroxide Well-established method. Use of hazardous halogens.
Curtius Rearrangement Thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which can be reacted with an alcohol to form a carbamate. nih.gov Acyl azide, Heat or UV light, Alcohol Versatile and can be used for a wide range of substrates. nih.gov Use of potentially explosive azides.
Reaction with Phosgene (B1210022) Reaction of an alcohol with phosgene to form a chloroformate, followed by reaction with an amine. Alcohol, Phosgene, Amine High-yielding and widely applicable. Phosgene is extremely toxic. nih.gov
Reaction with Isocyanates Direct reaction of an alcohol with an isocyanate. nih.gov Alcohol, Isocyanate Simple and efficient. Isocyanates can be toxic and moisture-sensitive. nih.gov
Carbonylation of Amines Direct carbonylation of amines using carbon monoxide in the presence of a catalyst. Amine, Carbon Monoxide, Catalyst Atom-economical. Requires high pressure and specialized equipment.
From Carbon Dioxide Reaction of an amine and an alcohol with carbon dioxide as a C1 source, often using a catalyst. rsc.orgacs.org Amine, Alcohol, Carbon Dioxide, Catalyst Utilizes a renewable and non-toxic C1 source. nih.govrsc.org May require specific catalysts and conditions. acs.org

Elucidation of Novel Biological Targets and Therapeutic Applications

While this compound is known as a metabolite of the herbicide phenmedipham (B1680312), its own biological activity profile is not fully elucidated. nih.gov Carbamate-containing compounds, in general, are known to exhibit a wide range of biological activities, primarily as inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov This inhibitory activity makes them relevant for the treatment of neurodegenerative diseases like Alzheimer's disease and for use as insecticides. nih.gov

Future research will aim to identify and validate novel biological targets for this compound and its derivatives. High-throughput screening campaigns against diverse panels of enzymes and receptors will be instrumental in uncovering new therapeutic opportunities. The structural similarity of the carbamate group to the peptide bond suggests that these compounds could also act as inhibitors of proteases. nih.gov

Potential therapeutic applications for advanced derivatives could extend to:

Oncology: Some carbamate derivatives have shown anti-proliferative activity against cancer cell lines. mdpi.comnih.gov By modifying the this compound scaffold, it may be possible to develop selective anti-cancer agents. acs.org

Infectious Diseases: Carbamates have been investigated as potential antiviral and antibacterial agents.

Inflammatory Disorders: The inhibition of certain enzymes involved in inflammatory pathways could be a target for novel carbamate-based drugs.

Table 2: Potential Biological Targets and Therapeutic Applications

Biological Target Therapeutic Application Rationale
Acetylcholinesterase (AChE) Alzheimer's Disease, Insecticides Carbamates can act as reversible inhibitors of AChE, increasing acetylcholine (B1216132) levels in the synaptic cleft. acs.orgnih.gov
Butyrylcholinesterase (BChE) Alzheimer's Disease Inhibition of BChE is also a strategy for managing Alzheimer's disease. nih.gov
Proteases Cancer, Viral Infections The carbamate linkage can mimic a peptide bond, potentially inhibiting protease enzymes. nih.gov
Kinases Cancer, Inflammatory Diseases Derivatives could be designed to fit into the ATP-binding site of specific kinases.
Tubulin Cancer Compounds that interfere with tubulin polymerization can act as anti-mitotic agents.

Development of Advanced Analytical Methodologies for Detection and Quantification

The ability to accurately detect and quantify this compound is crucial for environmental monitoring, food safety, and metabolism studies. While several analytical methods exist for carbamates, there is a continuous need for more sensitive, rapid, and cost-effective techniques.

Future developments in this area are likely to focus on:

Advanced Mass Spectrometry Techniques: The coupling of ultra-high-performance liquid chromatography (UHPLC) with tandem mass spectrometry (MS/MS) offers high sensitivity and selectivity for the analysis of carbamates in complex matrices. hpst.cznih.gov Future research may involve the use of high-resolution mass spectrometry (HRMS) for untargeted screening and identification of novel metabolites.

Novel Sample Preparation Methods: The development of more efficient and miniaturized sample preparation techniques, such as solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME), can reduce solvent consumption and analysis time. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular approach for extracting pesticide residues from food samples. nih.govnih.govpickeringlabs.com

Biosensor Development: The design of electrochemical and optical biosensors based on enzymes or antibodies could provide rapid, on-site detection of this compound without the need for extensive sample preparation.

Fluorescence-Based Methods: Methods utilizing post-column derivatization to create fluorescent products are highly sensitive for the detection of N-methylcarbamates. s4science.atyoutube.com Research into new fluorescent probes could further enhance the sensitivity and selectivity of these methods. mdpi.com

Table 3: Comparison of Analytical Methods for Carbamate Detection

Method Principle Sample Matrix Advantages Limitations
HPLC with UV Detection Separation by HPLC followed by detection based on UV absorbance. Water, Soil Relatively simple and cost-effective. Lower sensitivity and selectivity compared to other methods.
HPLC with Fluorescence Detection (Post-column derivatization) HPLC separation, followed by hydrolysis of the carbamate to methylamine (B109427), which is then reacted to form a fluorescent derivative. s4science.atyoutube.com Water, Food High sensitivity and selectivity for N-methylcarbamates. s4science.atusgs.gov Requires a post-column reaction system.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by GC and detection by MS. Environmental Samples High resolution and good for volatile compounds. Carbamates may require derivatization to improve volatility and thermal stability.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation by LC and detection by tandem MS, providing high selectivity through multiple reaction monitoring (MRM). hpst.cznih.govnih.gov Food, Environmental, Biological Samples High sensitivity, high selectivity, and structural confirmation. hpst.cznih.gov Higher instrument cost.
QuEChERS with LC-MS/MS Sample extraction and cleanup using the QuEChERS method followed by LC-MS/MS analysis. nih.govnih.govpickeringlabs.com Food Fast, simple, and effective for a wide range of pesticides in complex matrices. pickeringlabs.com Matrix effects can still be a challenge.

Green Chemistry Approaches for Sustainable Synthesis and Degradation of the Compound

The principles of green chemistry are increasingly being applied to the synthesis and degradation of chemical compounds to minimize their environmental impact. Future research on this compound will likely emphasize the development of more sustainable practices.

Sustainable Synthesis:

Traditional methods for carbamate synthesis often rely on hazardous reagents like phosgene and isocyanates. nih.gov Green chemistry approaches aim to replace these with safer and more environmentally friendly alternatives. Key areas of future research include:

Use of Carbon Dioxide (CO₂): The direct synthesis of carbamates from amines, alcohols, and CO₂ is a highly attractive green route as it utilizes a renewable, abundant, and non-toxic C1 feedstock. nih.govrsc.orggoogle.com Research will focus on developing more efficient and recyclable catalysts for this transformation. acs.org

Catalytic Processes: The development of novel catalysts, such as those based on earth-abundant metals or organocatalysts, can improve the efficiency and selectivity of carbamate synthesis while avoiding the use of stoichiometric reagents. tandfonline.com

Use of Safer Solvents: Replacing volatile organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids can significantly reduce the environmental footprint of the synthetic process.

Atom Economy: Designing synthetic routes with high atom economy, where most of the atoms from the reactants are incorporated into the final product, is a core principle of green chemistry. tandfonline.com

Sustainable Degradation:

The persistence of carbamates in the environment is a concern due to their potential toxicity. Research into green degradation methods focuses on breaking down these compounds into non-toxic products.

Microbial Degradation: Many microorganisms have been identified that can degrade carbamate pesticides. nih.govresearchgate.net Future research will focus on identifying and characterizing the specific enzymes and metabolic pathways involved in the degradation of this compound. nih.gov This knowledge can be applied in bioremediation strategies to clean up contaminated sites. The initial step in the microbial degradation of many carbamates is the hydrolysis of the ester or amide linkage. nih.gov

Phytoremediation: The use of plants to absorb and degrade pollutants from the soil and water is another promising green technology. Research could explore the potential of certain plant species to metabolize this compound.

Advanced Oxidation Processes (AOPs): AOPs, which involve the generation of highly reactive hydroxyl radicals, can effectively degrade a wide range of organic pollutants. Future studies may investigate the application of AOPs, such as photocatalysis and Fenton-like reactions, for the efficient degradation of this compound.

Table 4: Green Chemistry Approaches for Carbamates

Approach Description Advantages
Synthesis from CO₂ Utilizes CO₂ as a renewable C1 source for carbamate formation. rsc.orgacs.orggoogle.com Reduces reliance on fossil fuels and toxic reagents like phosgene. nih.gov
Biocatalysis Employs enzymes or whole microorganisms to catalyze the synthesis or degradation of carbamates. High selectivity, mild reaction conditions, and reduced waste.
Microbial Degradation Utilizes microorganisms to break down carbamates in soil and water. nih.govresearchgate.net Environmentally friendly and can be used for in-situ remediation.
Photocatalytic Degradation Uses semiconductor photocatalysts and light to generate reactive oxygen species that degrade carbamates. Can lead to complete mineralization of the pollutant.

Q & A

Q. What are the recommended safety protocols for handling Methyl (3-hydroxyphenyl)carbamate in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, protective clothing, and safety goggles to prevent skin/eye contact, as the compound causes skin irritation (H315) and severe eye irritation (H319) .
  • Ventilation: Use local exhaust ventilation to minimize aerosol/dust formation. Ground equipment to prevent electrostatic discharge, especially during transfer .
  • Storage: Store in sealed containers away from oxidizers. Regularly clean dust deposits to avoid explosion risks (fine dust accumulation may pose hazards) .
  • Disposal: Do not drain into sewers. Collect waste in approved containers and follow regional regulations for disposal .

Q. What synthetic routes are available for this compound, and what are their key considerations?

Methodological Answer:

  • Catalytic Synthesis: A green route involves reacting aniline derivatives with urea and methanol using γ-Al₂O₃ as a catalyst. Key intermediates like methyl carbamate (MC) form before final product isolation .
  • Reaction Monitoring: Track reaction progress via HPLC or FTIR to detect intermediates and ensure completion. Optimize temperature (typically 60–100°C) to balance yield and side reactions .
  • Purification: Use recrystallization with ethanol/water mixtures to isolate the product. Confirm purity via melting point analysis and NMR .

Advanced Research Questions

Q. How can researchers assess the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

  • Chromatography: Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to quantify impurities. Compare retention times against standards .
  • Spectroscopy:
    • NMR: Confirm structure using ¹H NMR (e.g., aromatic protons at δ 6.7–7.2 ppm, carbamate –NH at δ 5.1 ppm) .
    • IR: Identify carbamate C=O stretch at ~1700 cm⁻¹ and phenolic O–H stretch at ~3300 cm⁻¹ .
  • Mass Spectrometry: Use ESI-MS to verify molecular ion peaks (m/z 167.2 for [M+H]⁺) and detect degradation products .

Q. What are the challenges in interpreting toxicological data for this compound when compared to structurally similar compounds?

Methodological Answer:

  • Species-Specific Effects: While methyl carbamate (a structural analog) shows carcinogenicity in rats but not mice , this compound lacks mutagenicity or carcinogenicity classification . Validate findings using in vitro models (e.g., Ames test for mutagenicity) before extrapolating to humans.
  • Metabolite Analysis: Monitor metabolites like m-aminophenol (from hydrolysis) using LC-MS, as these may exhibit distinct toxicological profiles .

Q. How should contradictory findings regarding the compound’s stability and decomposition products be addressed in experimental design?

Methodological Answer:

  • Stability Studies: Conduct accelerated degradation tests under varied conditions (pH, temperature, light). For example:
    • Thermal Stability: Heat samples to 40–60°C for 48 hours and analyze via TGA/DSC to detect decomposition .
    • Hydrolytic Stability: Incubate in buffered solutions (pH 3–9) and quantify parent compound loss via HPLC .
  • Decomposition Pathways: Use GC-MS to identify volatile byproducts (e.g., CO, CO₂, NOx under combustion) and propose degradation mechanisms .

Q. What analytical strategies are recommended to resolve discrepancies in environmental persistence data for this compound?

Methodological Answer:

  • Soil Mobility Tests: Perform column leaching experiments with soil types varying in organic content. Measure compound retention via UV-Vis spectroscopy .
  • Biodegradation Assays: Use OECD 301B (Ready Biodegradability) protocols with activated sludge. Track degradation via COD (Chemical Oxygen Demand) reduction .
  • Ecotoxicity Profiling: Conduct algae (OECD 201) and Daphnia magna (OECD 202) assays to assess aquatic toxicity, as the compound is not classified as environmentally hazardous .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.